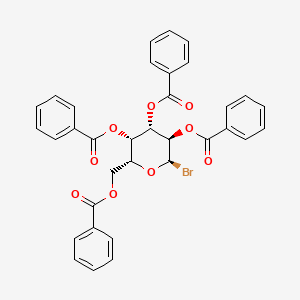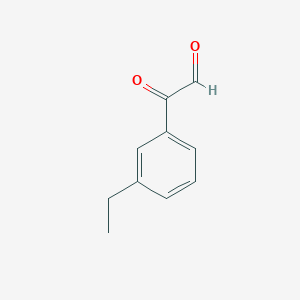![molecular formula C15H14O3 B12840946 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is a chemical compound that features a biphenyl core substituted with a dioxolane ring and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the hydroxyl group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a reduced dioxolane ring.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1,3-Dioxolane: A simpler compound with only the dioxolane ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring with a hydroxymethyl group.
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is unique due to the combination of the biphenyl core, dioxolane ring, and hydroxyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
4-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15-16H,9-10H2 |
InChIキー |
KCPAVOMRXRTXRA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

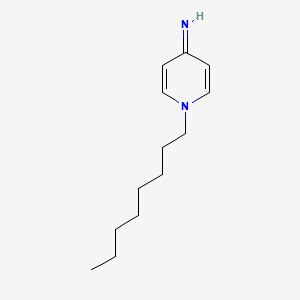
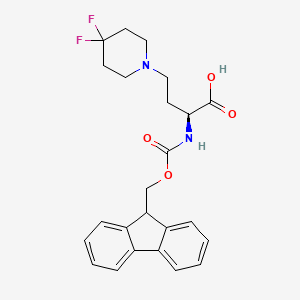
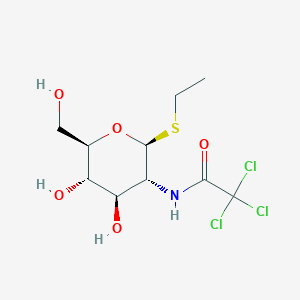
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
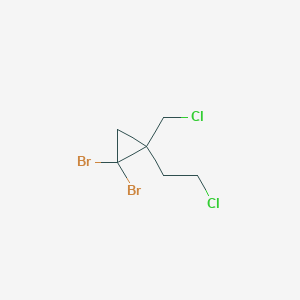
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
